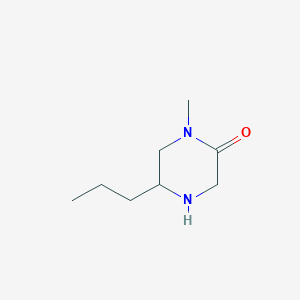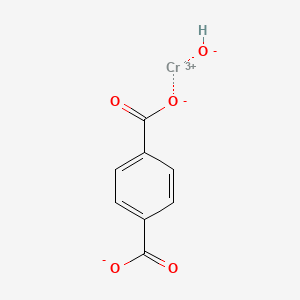
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) typically involves the reaction of chromium salts with 4-carboxylatobenzoic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC analyses, are employed to verify the compound’s purity and consistency .
化学反応の分析
Types of Reactions
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state chromium compounds.
Reduction: It can be reduced to lower oxidation state chromium compounds using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where the carboxylato or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield chromium(VI) compounds, while reduction reactions may produce chromium(II) compounds .
科学的研究の応用
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
- Chromium(III) acetate
- Chromium(III) chloride
- Chromium(III) sulfate
- Chromium(III) picolinate
- Chromium(III) oxide
Uniqueness
((4-Carboxylatobenzoyl)oxy)(hydroxy)chromium(III) is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Unlike other chromium(III) compounds, it has a carboxylato and hydroxy group that allows for unique interactions and applications in various fields .
特性
分子式 |
C8H5CrO5 |
|---|---|
分子量 |
233.12 g/mol |
IUPAC名 |
chromium(3+);terephthalate;hydroxide |
InChI |
InChI=1S/C8H6O4.Cr.H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;1H2/q;+3;/p-3 |
InChIキー |
IHUWNIOMPKPEBO-UHFFFAOYSA-K |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




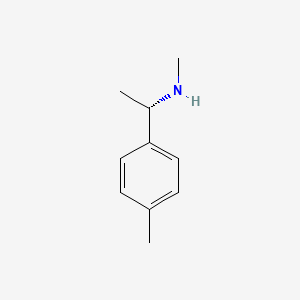

![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)
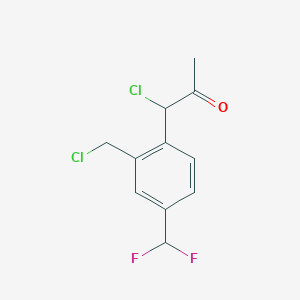
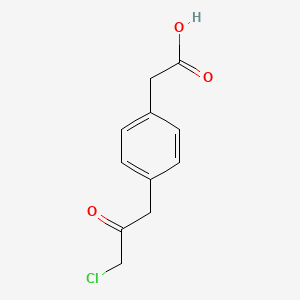
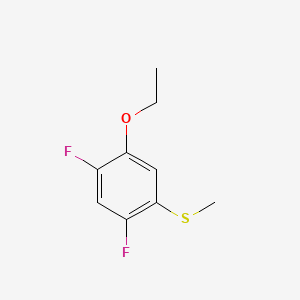
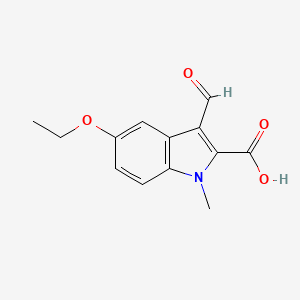
![tert-Butyl 1-(((S)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14036188.png)
